Oseltamivir-d3 (phosphate)
CAS No.:
Cat. No.: VC16664232
Molecular Formula: C16H31N2O8P
Molecular Weight: 413.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N2O8P |
|---|---|
| Molecular Weight | 413.42 g/mol |
| IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;phosphoric acid |
| Standard InChI | InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i4D3; |
| Standard InChI Key | PGZUMBJQJWIWGJ-FCEXIPAZSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.OP(=O)(O)O |
| Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Oseltamivir-d3 phosphate (C₁₆H₃₁N₂O₈P) is a deuterated derivative of oseltamivir phosphate, where three hydrogen atoms in the acetylamino group (-NHCOCH₃) are replaced with deuterium ([2H] or D) . This modification results in a molecular weight of 413.42 g/mol, distinguishable from the non-deuterated form (410.40 g/mol) via mass spectrometric analysis. The structural integrity of the parent compound is preserved, with the stereochemical configuration remaining (3R,4R,5S) to ensure compatibility with the neuraminidase active site .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₃₁N₂O₈P | |
| Molecular Weight | 413.42 g/mol | |
| CAS Number | 163285520 | |
| Deuterium Positions | 4-(Acetylamino-d₃) | |
| Parent Compound (CID) | 139025630 (Oseltamivir) |
Synthesis and Manufacturing
Starting Materials and Chiral Control
The synthesis begins with (-)-shikimic acid, a fermentation-derived precursor, which undergoes epoxidation and aziridine ring-opening to establish the cyclohexene core . Deuterium is introduced during acetylation using deuterated acetic anhydride (CD₃CO)₂O, ensuring site-specific labeling at the 4-position. Chiral purity is maintained through enzymatic resolution and chromatography, with final crystallization yielding >99.5% enantiomeric excess .
Pharmacological and Analytical Applications
Role in Bioanalytical Assays
As an internal standard, Oseltamivir-d3 phosphate eliminates matrix effects in LC-MS/MS quantification. A validated method using solid-phase extraction (Oasis® HLB cartridges) achieves linear ranges of 2.08–241.12 ng/mL for oseltamivir and 10.8–1251.8 ng/mL for oseltamivir carboxylate, with intra-day precision <8% . Deuterium labeling shifts the m/z ratio, preventing signal overlap with endogenous analytes (Figure 1).
Table 2: Validation Parameters for LC-MS/MS Method
| Parameter | Oseltamivir | Oseltamivir Carboxylate |
|---|---|---|
| Linear Range (ng/mL) | 2.08–241.12 | 10.8–1251.8 |
| LLOQ (ng/mL) | 2.09 | 10.8 |
| Precision (% RSD) | ≤7.2 | ≤6.8 |
| Accuracy (% Nominal) | 94.3–106.7 | 95.1–104.9 |
Future Directions and Research Implications
Metabolic Pathway Elucidation
Deuterium labeling enables tracking of hepatic first-pass metabolism, revealing that >90% of oseltamivir is converted to the carboxylate form by carboxylesterase 1 (CES1) . Ongoing studies investigate deuterium’s kinetic isotope effect on CES1 activity, which may inform dose optimization.
Combating Antiviral Resistance
Phosphonate congeners inspired by deuterated analogs show promise against oseltamivir-resistant strains. For example, guanidino-tamiphosphor (IC₅₀ = 0.05 nM against H275Y) leverages stronger electrostatic interactions with neuraminidase, a strategy validated by deuterium-based binding assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume